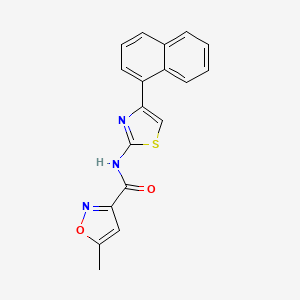
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide, also known as BPP-2, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. BPP-2 belongs to the family of enaminones, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and viral replication. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα and β. This compound has also been shown to inhibit the replication of herpes simplex virus type 1 and 2 by blocking the viral DNA polymerase activity. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in cell culture media. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide. One potential direction is to further investigate its anticancer activity in vivo and its potential as a chemotherapeutic agent. Another potential direction is to study its anti-inflammatory activity in more detail and its potential as a treatment for inflammatory diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Finally, the development of more soluble and stable analogs of this compound could improve its effectiveness for in vivo studies.
Métodos De Síntesis
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide can be synthesized through a multistep process involving the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-phenylmethanamine, followed by the reaction of the resulting product with cyanoacetic acid and 4-methoxyaniline. The final product is obtained through a condensation reaction between the intermediate and 2-cyano-N-(4-methoxyphenyl)ethanimidamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has been tested in vitro and in vivo for its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of herpes simplex virus type 1 and 2. This compound has been studied for its anti-inflammatory activity in animal models of inflammation and has shown promising results.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3/c1-29-22-10-8-21(9-11-22)27-24(28)19(15-26)13-18-14-20(25)7-12-23(18)30-16-17-5-3-2-4-6-17/h2-14H,16H2,1H3,(H,27,28)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWCBQZLHRISOV-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
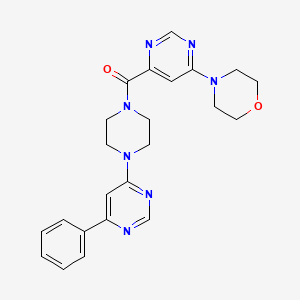

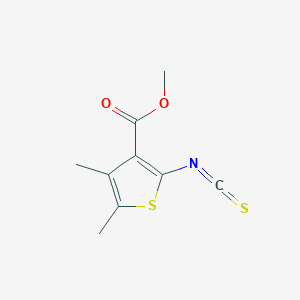
![N-(2,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2685128.png)
![4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2685129.png)

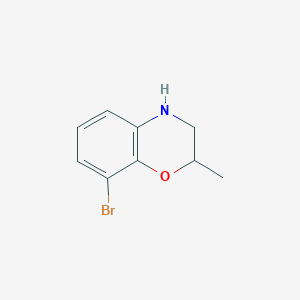
![N-(2,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2685134.png)
![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)prop-2-enamide](/img/structure/B2685136.png)
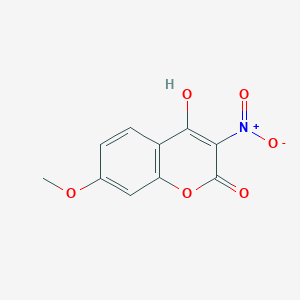
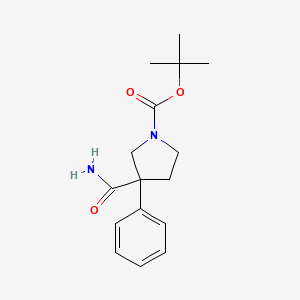
![2-(3-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2685139.png)

